![molecular formula C18H20OSe B14244693 ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene CAS No. 378798-47-1](/img/structure/B14244693.png)
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene typically involves the reaction of 3-phenyl-2-[(prop-2-en-1-yl)oxy]propanol with a selenium-containing reagent. One common method is the use of diphenyl diselenide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle selenium compounds, which can be toxic.
Análisis De Reacciones Químicas
Types of Reactions
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can be used as a precursor for the synthesis of more complex organoselenium compounds. It can also serve as a reagent in the formation of carbon-selenium bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to the biological activity of selenium-containing compounds. It may be investigated for its antioxidant properties and potential use in the treatment of diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
Mecanismo De Acción
The mechanism by which ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Selenomethionine
Uniqueness
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is unique due to its specific structure, which combines a selenium atom with a prop-2-en-1-yl group and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to other organoselenium compounds.
Propiedades
Número CAS |
378798-47-1 |
|---|---|
Fórmula molecular |
C18H20OSe |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
(3-phenyl-2-prop-2-enoxypropyl)selanylbenzene |
InChI |
InChI=1S/C18H20OSe/c1-2-13-19-17(14-16-9-5-3-6-10-16)15-20-18-11-7-4-8-12-18/h2-12,17H,1,13-15H2 |
Clave InChI |
HECHFSLNKKGHIT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(CC1=CC=CC=C1)C[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
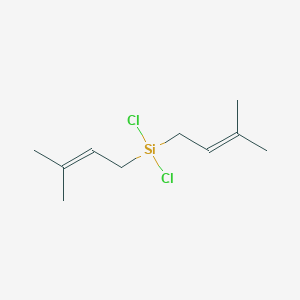
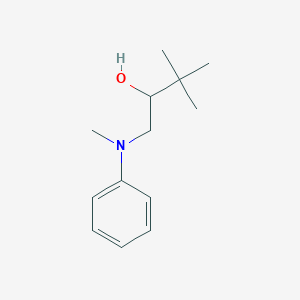
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
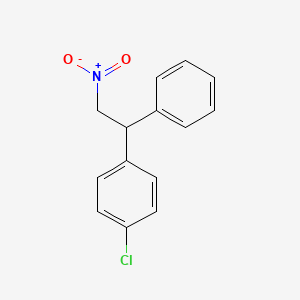
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
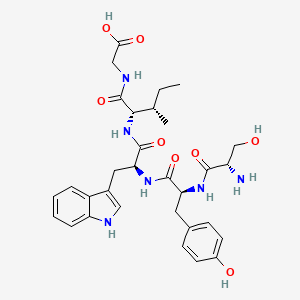
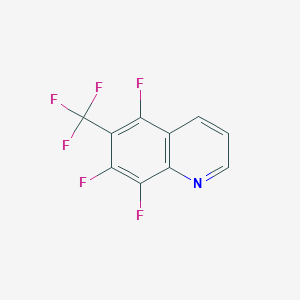
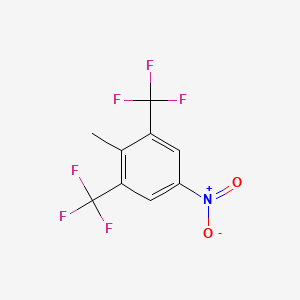
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)
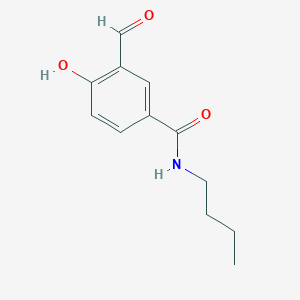

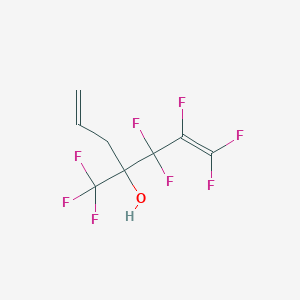
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
